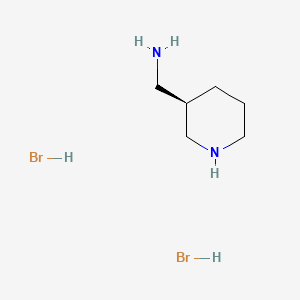

(R)-3-Piperidinemethanamine dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3-Piperidinemethanamine dihydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Piperidinemethanamine dihydrobromide typically involves the reaction of piperidine with formaldehyde and hydrogen bromide. The process can be summarized as follows:

Formation of Intermediate: Piperidine reacts with formaldehyde to form an intermediate compound.

Hydrobromide Addition: The intermediate is then treated with hydrogen bromide to yield ®-3-Piperidinemethanamine dihydrobromide.

Industrial Production Methods

In industrial settings, the production of ®-3-Piperidinemethanamine dihydrobromide may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-Piperidinemethanamine dihydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic conditions.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or tertiary amines

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that piperidine derivatives, including (R)-3-Piperidinemethanamine dihydrobromide, exhibit promising anticancer activity. Studies have shown that piperidine compounds can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and JNK/p38 MAPK pathways. These pathways are crucial for cell survival and proliferation, and their inhibition can lead to apoptosis in various cancer cell lines, including breast and ovarian cancers .

Neuropharmacology

Piperidine derivatives are also being investigated for their neuropharmacological effects. For instance, they have been studied for their potential to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have been linked to the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .

Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It can be utilized to produce other biologically active compounds through straightforward synthetic routes. For example, it can be transformed into more complex piperidine derivatives that possess enhanced pharmacological properties .

Structure-Activity Relationship Studies

The compound is also significant in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of piperidine-based drugs. By modifying the piperidine ring structure or substituents on the amine group, researchers can develop compounds with improved potency against specific biological targets. This approach is vital for drug discovery processes where fine-tuning molecular structures can lead to better therapeutic agents .

Case Study 1: Anticancer Activity

A study published in 2022 highlighted the efficacy of piperidine derivatives in inducing apoptosis in cancer cell lines through modulation of key signaling pathways. The research demonstrated that specific modifications to the piperidine structure could enhance its anticancer properties, making it a candidate for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives, including this compound. The findings suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis by enhancing cholinergic activity, thereby presenting a potential therapeutic avenue for Alzheimer's disease .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-3-Piperidinemethanamine dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Piperidine: The parent compound of ®-3-Piperidinemethanamine dihydrobromide.

Piperazine: Another piperidine derivative with similar structural features but different chemical properties.

Piperidinone: A ketone derivative of piperidine with distinct reactivity.

Uniqueness

®-3-Piperidinemethanamine dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt, which imparts distinct solubility and reactivity characteristics compared to other piperidine derivatives.

Properties

IUPAC Name |

[(3R)-piperidin-3-yl]methanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2BrH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZDHTXSQBQGMY-QYCVXMPOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)CN.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Br2N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.01 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.